molecular formula C5H9N B2931510 4-Azaspiro[2.3]hexane CAS No. 125441-13-6

4-Azaspiro[2.3]hexane

Cat. No.: B2931510
CAS No.: 125441-13-6
M. Wt: 83.134
InChI Key: RBWVZFZPIWEEHW-UHFFFAOYSA-N
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Description

4-Azaspiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.3]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of aziridines with cyclopropyl carbinols under acidic conditions . Another approach involves the use of azaspiroalkenes, which are synthesized through the reaction of aziridines with alkenes in the presence of a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on the desired purity and yield, as well as the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which 4-Azaspiro[2.3]hexane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-5(1)3-4-6-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWVZFZPIWEEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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